molecular formula C284H432N84O79S7 B549124 Antilysin CAS No. 9087-70-1

Antilysin

Katalognummer: B549124
CAS-Nummer: 9087-70-1
Molekulargewicht: 6511 g/mol
InChI-Schlüssel: ZPNFWUPYTFPOJU-VTZMWSDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aprotinin, also known as Trasylol or bovine pancreatic trypsin inhibitor (BPTI), is a small protein and an antifibrinolytic molecule that inhibits trypsin and related proteolytic enzymes . It was used as a medication administered by injection to reduce bleeding during complex surgery, such as heart and liver surgery . Its main effect is the slowing down of fibrinolysis, the process that leads to the breakdown of blood clots .


Synthesis Analysis

Aprotinin is a monomeric globular protein derived from bovine lung tissue . It consists of 58 amino acids arranged in a single polypeptide chain with three crosslinking disulfide bridges . The binding of aprotinin to proteases is reversible, and most aprotinin-protease complexes will dissociate at extreme pH levels .


Molecular Structure Analysis

Aprotinin has a molecular weight of 6511 Da and consists of 16 different amino acid types arranged in a chain 58 residues long . It folds into a stable, compact tertiary structure of the ‘small SS-rich’ type, containing 3 disulfides, a twisted β-hairpin, and a C-terminal α-helix .


Physical and Chemical Properties Analysis

Aprotinin is a single peptide chain with three disulfide bonds . It has a molecular weight of approximately 6511 . Aprotinin is freely soluble in water (>10 mg/mL) and in aqueous buffers of low ionic strengths . Dilute solutions are generally less stable than concentrated ones . Solution stability also depends on pH; values of 1-12 can be tolerated .

Wissenschaftliche Forschungsanwendungen

Protease-Hemmung

Antilysin, auch bekannt als Aprotinin, ist ein potenter Protease-Inhibitor. Es wird in der wissenschaftlichen Forschung häufig eingesetzt, um Proteasen wie Trypsin, Chymotrypsin und Kallikrein zu hemmen . Dies macht es wertvoll in Studien, die diese Enzyme beinhalten, da es verhindern kann, dass sie Proteine ​​während Experimenten abbauen .

Schutz von Proteinen und Enzymen

Während der Isolierung und Reinigung von Proteinen und Enzymen kann Aprotinin verwendet werden, um diese Biomoleküle vor Abbau zu schützen . Dies ist besonders nützlich in Laborstudien, in denen die Aufrechterhaltung der Integrität von Proteinen entscheidend ist .

Reinigung spezifischer Proteine

Aprotinin wurde bei der Reinigung spezifischer Proteine ​​wie Urokinase, Trypsin und Chymotrypsin auf immobilisiertem Aprotinin eingesetzt . Diese Anwendung ist vorteilhaft in Forschungsstudien, die sich auf diese bestimmten Proteine ​​konzentrieren .

Quantifizierung der Kallikrein-Aktivität

In Mischungen von Esterasen und Proteasen kann Aprotinin zur Quantifizierung der Kallikrein-Aktivität verwendet werden . Dies ist besonders nützlich in Forschungsstudien, die die Messung der Kallikrein-Aktivität erfordern .

Hemmung der SARS-CoV-2-Replikation

Jüngste Forschungen haben gezeigt, dass Aprotinin die Replikation von SARS-CoV-2, dem Virus, das COVID-19 verursacht, hemmen kann <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.5061545

Wirkmechanismus

Target of Action

Antilysin, also known as Aprotinin, is a serine protease inhibitor . It primarily targets proteolytic enzymes including chymotrypsin, kallikrein, plasmin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, blood clotting, and immune response.

Mode of Action

Aprotinin functions by inhibiting serine proteases . It binds to these enzymes and prevents them from breaking down proteins, thereby controlling the proteolytic activity within the system. For instance, it inhibits the formation of factor XIIa by inhibiting kallikrein, thereby affecting the intrinsic pathway of coagulation and fibrinolysis .

Biochemical Pathways

The action of Aprotinin affects several biochemical pathways. By inhibiting serine proteases, it impacts the coagulation cascade and the fibrinolytic system . This results in reduced blood loss during surgeries, as these systems are responsible for blood clotting and dissolution of clots, respectively .

Result of Action

The primary result of Aprotinin’s action is the reduction of blood loss during and after surgery . By inhibiting enzymes involved in blood clotting and clot dissolution, it helps maintain hemostasis (stable blood conditions) during surgical procedures. This reduces the risk of complications associated with excessive blood loss and the need for blood transfusion .

Safety and Hazards

Aprotinin may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction .

Zukünftige Richtungen

Recent research has shown that a combination of hypertonic saline and aprotinin significantly blocked the furin site cleavage in both the SARS-CoV-2 wild-type and mutants (P681R and N679K/P681H), which could represent a simple, economical, and practical feasible approach in locally controlling viral activation and entry into cells to replicate .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Aprotinin involves the solid-phase peptide synthesis method, which includes the coupling of amino acids to form the desired peptide chain.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ala-OH", "Fmoc-Val-OH", "Fmoc-Ile-OH", "Fmoc-Pro-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "p-Methylbenzhydrylamine resin", "Diisopropylcarbodiimide (DIC)", "N-Hydroxybenzotriazole (HOBt)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N,N-Diisopropylethylamine (DIEA)" ], "Reaction": [ "1. Swell the p-methylbenzhydrylamine resin in DCM for 30 minutes.", "2. Deprotect the Fmoc group of the resin by treating it with 20% piperidine in DMF.", "3. Wash the resin with DMF and DCM.", "4. Couple Fmoc-Lys(Boc)-OH to the resin using DIC, HOBt, and DMF.", "5. Deprotect the Fmoc group of the lysine residue and wash the resin.", "6. Repeat steps 4 and 5 for the remaining amino acids in the order of Glu, Arg, Ala, Val, Ile, Pro, Thr, Asn, Tyr, Cys, and Gly.", "7. Deprotect the final Fmoc group and wash the resin.", "8. Cleave the peptide from the resin using TFA, TIS, and water.", "9. Purify the crude peptide by reverse-phase HPLC.", "10. Refold the purified peptide by dissolving it in 0.1 M Tris-HCl buffer and adjusting the pH to 8.0.", "11. Allow the peptide to oxidize by incubating it with 1 mM reduced and oxidized glutathione at room temperature for 24 hours.", "12. Purify the oxidized peptide by reverse-phase HPLC.", "13. Analyze the final product by mass spectrometry and HPLC." ] }

CAS-Nummer

9087-70-1

Molekularformel

C284H432N84O79S7

Molekulargewicht

6511 g/mol

IUPAC-Name

(3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1

InChI-Schlüssel

ZPNFWUPYTFPOJU-VTZMWSDISA-N

Isomerische SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Kanonische SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Aussehen

Lyophilized solid powder

Competitive serine protease inhibitor. Reversibly binds to and blocks the enzymatic active site. Inhibits a range of serine proteases including trypsin, chymotrypsin, kallikrein and plasmin.

Siedepunkt

N/A

Color/Form

Clear, colorless

melting_point

>100 °C

9035-81-8
9087-70-1

Physikalische Beschreibung

White powder;  [Sigma-Aldrich MSDS]

Piktogramme

Irritant; Health Hazard

Reinheit

>99%

Sequenz

RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA(Disulfide bridge: Cys5 and Cys55, Cys14 and Cys38, Cys30 and Cys51)

Löslichkeit

Soluble in water

Lagerung

-20°C

Synonyme

Antilysin
Aprotinin
Basic Pancreatic Trypsin Inhibitor
Bovine Kunitz Pancreatic Trypsin Inhibitor
Bovine Pancreatic Trypsin Inhibitor
BPTI, Basic Pancreatic Trypsin Inhibitor
Contrical
Contrykal
Dilmintal
Inactivator, Kallikrein-Trypsin
Iniprol
Kallikrein Trypsin Inactivator
Kallikrein-Trypsin Inactivator
Kontrikal
Kontrykal
Kunitz Pancreatic Trypsin Inhibitor
Pulmin
Traskolan
Trasylol
Trypsin Inhibitor, Basic, Pancreatic
Trypsin Inhibitor, Kunitz, Pancreatic
Zymofren

Herkunft des Produkts

United States
Customer
Q & A

Q1: How does aprotinin interact with its target enzymes?

A1: Aprotinin forms tight, reversible, equimolar complexes with its target serine proteases, primarily trypsin, chymotrypsin, plasmin, and kallikrein. This interaction occurs through a "lock-and-key" mechanism where the aprotinin molecule binds to the active site of the enzyme, effectively blocking its catalytic activity. [, ]

Q2: What are the downstream effects of aprotinin's protease inhibition?

A2: Aprotinin's inhibition of plasmin leads to reduced fibrinolysis, thereby promoting blood clot stability. [] Its inhibition of kallikrein disrupts the kallikrein-kinin system, potentially impacting inflammation, coagulation, and fibrinolysis. [, ]

Q3: What is the molecular formula and weight of aprotinin?

A3: Aprotinin has a molecular formula of C284H432N84O79S7 and a molecular weight of approximately 6.5 kDa. [, ]

Q4: Is there any spectroscopic data available for aprotinin?

A4: While specific spectroscopic data is not provided in the given articles, its structure has been elucidated using X-ray crystallography, revealing a compact, pear-shaped molecule. This structure contributes to aprotinin's high stability against denaturation by heat, pH changes, organic solvents, and proteolytic degradation. [, ]

Q5: Does aprotinin exhibit any catalytic properties itself?

A5: Aprotinin is a protease inhibitor, meaning it blocks the activity of other enzymes. It does not possess intrinsic catalytic activity. []

Q6: What are the primary clinical applications of aprotinin?

A6: Historically, aprotinin was widely used in cardiac surgery, particularly during cardiopulmonary bypass, to reduce blood loss and transfusion requirements. [, , , ] It has also been investigated for use in liver transplantation, orthopedic surgery, and other procedures with high bleeding risk. [, , ]

Q7: Have any computational studies been conducted on aprotinin?

A7: While specific computational studies are not mentioned in these articles, the availability of its crystal structure enables molecular modeling and simulation studies to further understand its interactions with target enzymes and design novel analogs. [, ]

Q8: How do modifications to aprotinin's structure affect its activity and selectivity?

A8: Researchers have explored modifying aprotinin's structure to improve its pharmacological properties. For example, substituting specific amino acids in the active site or backbone can alter its potency and selectivity towards different proteases. [, ]

Q9: What strategies have been investigated to improve aprotinin's stability, solubility, or bioavailability?

A9: Conjugating aprotinin to polymers like polyethylene glycol (PEG) or succinylated gelatin has shown promise in enhancing its pharmacokinetic properties, including increasing its half-life and reducing kidney accumulation. [, ]

Q10: What are the current regulatory guidelines concerning aprotinin use?

A10: Due to safety concerns, aprotinin was temporarily withdrawn from the market in several countries. While reintroduced in some regions, its use remains restricted and requires careful consideration of its risk-benefit profile. [, , ]

Q11: How is aprotinin absorbed, distributed, metabolized, and excreted in the body?

A11: Aprotinin is primarily administered intravenously and exhibits a short half-life. It undergoes metabolism in the kidneys and is mainly eliminated through renal excretion. Dosage adjustments may be necessary for patients with renal insufficiency. [, ]

Q12: How does aprotinin's in vivo activity translate to its clinical efficacy?

A12: While aprotinin effectively reduces bleeding in various clinical settings, its use has been associated with potential adverse effects, including an increased risk of mortality, myocardial infarction, stroke, and renal dysfunction. [, , , ] This complex risk-benefit profile necessitates careful patient selection and monitoring.

Q13: What in vitro models have been used to study aprotinin's effects?

A13: In vitro studies using purified enzymes, plasma samples, and cell cultures have been instrumental in elucidating aprotinin's mechanism of action, inhibitory profile, and effects on coagulation and fibrinolysis. [, , ]

Q14: What animal models have been employed in aprotinin research?

A14: Researchers have utilized various animal models, including pigs, rats, dogs, and monkeys, to investigate the effects of aprotinin on bleeding, organ function, and potential toxicity. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.